![molecular formula C14H10F6N2O4S2 B12580953 Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro- CAS No. 495387-23-0](/img/structure/B12580953.png)
Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- is a compound that has garnered interest due to its unique chemical structure and properties. This compound is characterized by the presence of methanesulfonamide groups attached to a biphenyl backbone, with trifluoromethyl groups adding to its distinctiveness. Its applications span various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- typically involves the reaction of biphenyl derivatives with trifluoromethanesulfonamide. One common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by further reactions to introduce the biphenyl moiety . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromoacetonitrile, sodium azide, and various catalysts. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromoacetonitrile can yield N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide .
Applications De Recherche Scientifique
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The biphenyl backbone provides structural stability, allowing the compound to fit into binding sites effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyltrifluoromethanesulfonimide: Similar in structure but lacks the biphenyl backbone.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Contains trifluoromethyl groups but differs in the overall structure.
Uniqueness
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- is unique due to its combination of methanesulfonamide groups, biphenyl backbone, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
495387-23-0 |
|---|---|
Formule moléculaire |
C14H10F6N2O4S2 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[2-[2-(trifluoromethylsulfonylamino)phenyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H10F6N2O4S2/c15-13(16,17)27(23,24)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)22-28(25,26)14(18,19)20/h1-8,21-22H |
Clé InChI |
VTQBJYMQRXIGQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
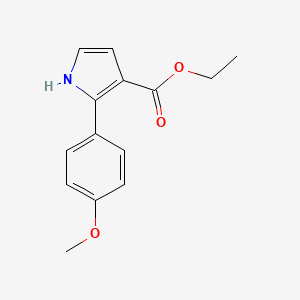

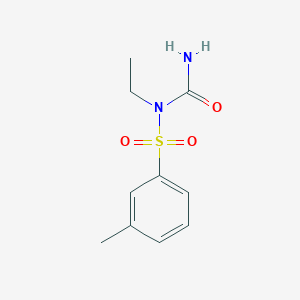

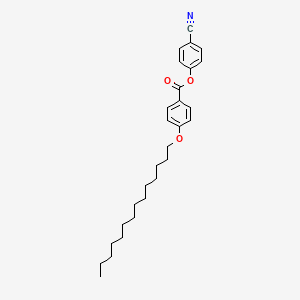
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
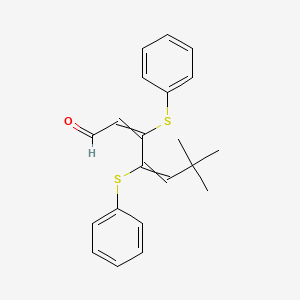

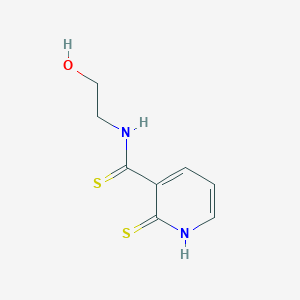

![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)
